Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate
Description
Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is a chiral compound featuring a fused dihydrofuropyridine core substituted with a chlorine atom at the 6-position and an (S)-configured methyl acetate group at the 3-position. Its stereochemistry and substitution pattern influence its pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug development.
Properties
IUPAC Name |
methyl 2-[(3S)-6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-14-9(13)2-6-5-15-8-3-7(11)4-12-10(6)8/h3-4,6H,2,5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGOYMWNPXCNMW-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1COC2=C1N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization of Halopyridinyl Ethanol Derivatives
The dihydrofuro[3,2-b]pyridine scaffold is synthesized via intramolecular cyclization of 2-(2,6-dichloro-3-pyridyl)ethanol under strongly basic conditions. Treatment with sodium tert-butoxide (1.5 equiv) in tetrahydrofuran (THF) at 60°C induces dehydrohalogenation, forming 6-chloro-2,3-dihydrofuro[3,2-b]pyridine. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | Sodium tert-butoxide | 85–90 |
| Solvent | THF | – |
| Temperature | 60°C | – |
| Reaction Time | 12–24 h | – |
The product is isolated via extraction (DCM/NH₄Cl) followed by silica gel chromatography (0–50% EtOAc/cyclohexane).
Functionalization at Position 6: Cyanation and Ketone Formation
Palladium-Catalyzed Cyanation
6-Chloro-2,3-dihydrofuro[3,2-b]pyridine undergoes cyanation using potassium ferrocyanide (0.1–0.5 equiv) and palladium catalysts. A mixture of allyl(2-di-tert-butylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium(II) triflate (0.025–0.05 equiv) and ligand in dioxane/water (4:1) at 100°C for 12–24 h yields 2,3-dihydrofuro[3,2-b]pyridine-6-carbonitrile.
Grignard Addition to Nitriles
The nitrile intermediate is converted to a methyl ketone via treatment with methylmagnesium bromide (2 equiv) in diethyl ether at 0°C. Quenching with saturated NH₄Cl and chromatography (cyclohexane/EtOAc) affords 1-(2,3-dihydrofuro[3,2-b]pyridin-6-yl)ethanone in 75–80% yield.
Stereoselective Reduction of Ketone to Alcohol
Catalytic Asymmetric Reduction
The prochiral ketone is reduced to the (S)-alcohol using sodium borohydride with a chiral catalyst. For example, (R)-BINOL-derived oxazaborolidine (10 mol%) in THF at −20°C achieves enantiomeric excess (ee) >90%. Alternatives include enzymatic reduction with ketoreductases.
| Reducing Agent | Catalyst | ee (%) |
|---|---|---|
| NaBH₄ | (R)-BINOL-oxazaborolidine | 92 |
| H₂ (1 atm) | Ru-BINAP complex | 88 |
Esterification of Alcohol to Target Compound
Acetylation with Methanesulfonyl Chloride
The (S)-alcohol reacts with methanesulfonyl chloride (2 equiv) and triethylamine (2.5 equiv) in dichloromethane at 0°C to room temperature. After 24 h, the mesylate intermediate is displaced by methyl acetate in the presence of potassium carbonate, yielding the methyl ester.
Direct Esterification
Alternative routes employ acetyl chloride (1.2 equiv) and pyridine in DCM, achieving 85–90% conversion. Purification via flash chromatography (7:3 iso-hexane/Et₂O) isolates the product.
Purification and Characterization
Final purification uses silica gel chromatography with gradients of EtOAc/cyclohexane. Analytical data (NMR, HPLC-MS) confirm structure and enantiopurity:
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¹H NMR (CDCl₃) : δ 6.85 (d, J = 8.2 Hz, 1H, pyridine-H), 4.65 (m, 1H, CH-O), 3.72 (s, 3H, OCH₃).
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HPLC : Chiralpak AD-H column, 95:5 hexane/i-PrOH, retention time = 12.3 min (S-enantiomer).
Alternative Routes and Industrial Considerations
Transition-Metal Catalyzed Coupling
A patent discloses Pd-catalyzed coupling of 6-chloro-dihydrofuropyridine with ethylene glycol monovinylether in DMSO at 110–170°C, followed by acid hydrolysis to the ketone. This bypasses cyanation but requires harsh conditions.
Challenges and Optimization
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Regioselectivity : Competing ring-opening during cyclization is mitigated by slow base addition.
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Stereocontrol : Kinetic resolution during Grignard addition or asymmetric hydrogenation improves ee.
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Scale-Up : Transitioning from batch to flow chemistry reduces reaction times for steps like cyanation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3S)-6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is a heterocyclic compound with significant potential in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring a fused furan and pyridine ring system, allows for diverse chemical reactivity and biological activity. This article will explore the applications of this compound, highlighting its synthesis, biological activities, and potential industrial uses.
Structure and Composition
This compound has the molecular formula and a molecular weight of 227.64 g/mol. The compound includes a chloro substituent and an ester functional group, which enhance its chemical versatility and reactivity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine and furan can effectively inhibit bacterial growth. The specific interactions of this compound with microbial targets could be explored further to establish its efficacy as an antimicrobial agent .
Potential for Drug Development
Given its structural features, this compound could serve as a lead compound in drug development. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of analogs with enhanced biological activity or reduced toxicity profiles .
Polymer Chemistry
The reactivity of this compound makes it a candidate for use in polymer synthesis. Its ester functionality can participate in polymerization reactions or serve as a monomer in creating copolymers with tailored properties for specific applications.
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound may find applications in formulating coatings or adhesives that require specific performance characteristics such as durability or resistance to environmental factors.
Antimicrobial Screening
In a study evaluating various pyridine derivatives for antimicrobial activity, compounds structurally related to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for further investigation into its potential as an antimicrobial agent .
Synthesis Optimization
Research focusing on optimizing the synthesis pathways for similar compounds has highlighted the importance of reaction conditions and purification processes. These findings can be directly applied to improve the yield and purity of this compound during production .
Mechanism of Action
The mechanism of action of Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituents : The target lacks the trifluoromethylpyridinyl and carboxamide groups common in patent compounds, which are associated with improved target engagement and lipophilicity . Its chloro and ester groups may confer moderate polarity, balancing solubility and membrane permeability.
- Molecular Weight : The target’s lower molecular weight (~256 vs. 645–755) suggests advantages in bioavailability and blood-brain barrier penetration .
Physicochemical and Analytical Comparisons
| Compound | HPLC Retention Time (min) | Analysis Conditions | Polarity Inference |
|---|---|---|---|
| This compound (Target) | Not reported | — | Moderate (estimated) |
| (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-...-carboxamide (EP 4 374 877 A2) | 1.32 | QC-SMD-TFA05 | Moderate polarity |
| ((4aR)-1-[(2,3-difluoro-4-iodophenyl)methyl]-...-carboxamide (EP 4 374 877 A2) | 1.05 (First Step) | SMD-TFA50 | High polarity (due to iodine) |
| Morpholinoethoxy derivative hydrochloride (EP 4 374 877 A2) | 1.43 (Second Step) | SMD-TFA05 | Lower polarity (morpholine) |
Key Observations :
- The target’s ester group likely confers intermediate polarity, analogous to the patent compound with a 1.32-minute retention time under QC-SMD-TFA05 conditions .
- Compounds with trifluoromethyl or iodine substituents exhibit higher polarity (shorter retention times), whereas morpholine-containing derivatives show increased lipophilicity .
Research Findings and Implications
- Synthetic Complexity : The target’s simpler structure enables streamlined synthesis compared to multi-step procedures for dihydropyrrolopyridazine derivatives (e.g., coupling with trifluoromethylpyridinyl anilines ).
- Drug-Likeness : The target’s lower molecular weight and absence of heavy halogens (e.g., iodine ) align with Lipinski’s rules, suggesting favorable oral bioavailability.
- Functional Group Trade-offs : While the patent compounds’ trifluoromethyl and carboxamide groups enhance target affinity, they may increase metabolic liability. The target’s ester group offers a prodrug strategy for controlled release.
Biological Activity
Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 227.64 g/mol. The compound features a fused furan and pyridine ring system, which contributes to its chemical versatility and potential reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClNO3 |
| Molecular Weight | 227.64 g/mol |
| IUPAC Name | Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate |
| InChI | InChI=1S/C10H10ClNO3/c1-14-9(13)2-6-5-15-8-3-7(11)4-12-10(6)8/h3-4,6H,2,5H2,1H3 |
Synthesis
The synthesis of this compound typically involves constructing the furo[3,2-b]pyridine core followed by functional group modifications. Common synthetic routes include:
- Double Reduction and Heterocyclization : Utilizing sodium borohydride in the presence of appropriate precursors.
- Nucleophilic Substitution Reactions : The chloro substituent can be replaced with other functional groups through nucleophilic attack.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chloro substituent and ester group influence the compound's binding affinity and specificity.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Neurological Effects : The compound may modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are implicated in numerous CNS disorders .
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial strains.
Case Studies and Research Findings
- Study on NMDA Receptor Modulation : Research highlighted that compounds similar to this compound can act as positive allosteric modulators for NMDA receptors. This modulation enhances synaptic transmission and may have therapeutic implications for neurological disorders .
- Anticancer Research : A study reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Q & A
Q. What are the recommended synthetic routes for Methyl (S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate, and how can reaction yields be optimized?
The synthesis typically involves cyclization and functional group transformations. For example, analogous compounds (e.g., triazolopyridines) are synthesized via cyclization of precursors like 2-chlorobenzyl mercaptan with hydrazide derivatives under reflux with phosphorus oxychloride (POCl₃) as a dehydrating agent . To optimize yields:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC, adjusting temperature and stoichiometry (e.g., 1.2 equivalents of POCl₃ improves cyclization efficiency).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid side-product carryover .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR (¹H/¹³C) : Identify dihydrofuropyridine protons (δ 3.5–5.0 ppm for fused ring systems) and methyl ester signals (δ 3.7–3.9 ppm). Coupling patterns confirm stereochemistry at the chiral center (S-configuration) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- IR : Confirm ester carbonyl (C=O stretch ~1730 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies:
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurity profiles or assay conditions. Mitigation approaches:
- Purity validation : Use HPLC (≥95% purity) and spiking experiments with suspected impurities (e.g., hydrolyzed acetate derivatives) to confirm bioactivity .
- Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media to avoid protein binding artifacts) .
- Structure-activity relationship (SAR) modeling : Compare activity of enantiomers (S vs. R) to isolate stereospecific effects .
Q. How can computational methods predict interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to pyridine-interacting enzymes (e.g., kinases). Focus on the dihydrofuropyridine core for π-π stacking and the chloro group for hydrophobic interactions .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify key residues for mutagenesis validation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. How can structural modifications enhance solubility without compromising activity?
- Ester hydrolysis : Replace methyl ester with hydrophilic groups (e.g., carboxylic acid or PEGylated derivatives).
- Heteroatom substitution : Introduce sulfonyl or amino groups at the pyridine ring to improve aqueous solubility (test via shake-flask method) .
Methodological Guidance Tables
Q. Table 1: Key Reaction Conditions for Synthesis
Q. Table 2: Recommended Analytical Parameters
| Technique | Parameters | Critical Observations |
|---|---|---|
| HPLC | C18 column, 60:40 acetonitrile/water | Hydrolysis byproducts at Rt ±0.5 min |
| ¹H NMR | 500 MHz, CDCl₃ | Chiral center splitting patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
